molecular formula C15H21N3O B11754458 [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11754458
M. Wt: 259.35 g/mol
InChI Key: XEOCSBBAVAPUHC-UHFFFAOYSA-N
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Description

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a propyl-pyrazolyl group linked through a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxybenzyl chloride, undergoes a nucleophilic substitution reaction with an amine to form the methoxyphenyl intermediate.

    Formation of the Pyrazolyl Intermediate: The 1-propyl-1H-pyrazole is synthesized through the cyclization of a hydrazine derivative with a suitable diketone.

    Coupling Reaction: The methoxyphenyl intermediate is then coupled with the pyrazolyl intermediate using a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under suitable conditions.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzyl derivatives or benzaldehyde derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2-hydroxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    [(2-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both a methoxyphenyl group and a propyl-pyrazolyl group, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-3-8-18-12-13(10-17-18)9-16-11-14-6-4-5-7-15(14)19-2/h4-7,10,12,16H,3,8-9,11H2,1-2H3

InChI Key

XEOCSBBAVAPUHC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

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